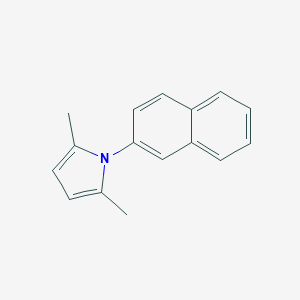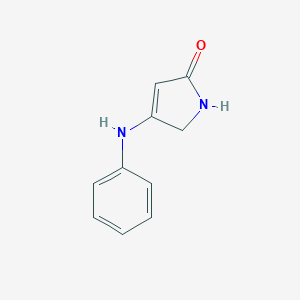
2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNP and is a pyrrole derivative that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole is not well understood. However, it is believed that this compound interacts with various biological molecules, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole are not well documented. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole in lab experiments is its versatility. This compound can be used in a wide range of applications, from organic synthesis to material science. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its effects on biological molecules.
2. Investigation of the potential medicinal properties of this compound, including its use as an antioxidant and anti-inflammatory agent.
3. Development of new synthesis methods that are more efficient and cost-effective.
4. Exploration of the potential applications of this compound in material science, including its use as a fluorescent probe and ligand for metal complexes.
5. Investigation of the environmental impact of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethylpyrrole with naphthalene-2-carbaldehyde in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then subjected to further reactions to form the final product.
Applications De Recherche Scientifique
The potential applications of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole in scientific research are vast. This compound has been used in various studies related to organic synthesis, medicinal chemistry, and material science. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
2,5-dimethyl-1-naphthalen-2-ylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-7-8-13(2)17(12)16-10-9-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFPPZOORGLQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)